2,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide
Description
The compound 2,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide features a furan-3-carboxamide core substituted with 2,5-dimethyl groups. The amide nitrogen is linked to a tetrahydropyran (THP) ring substituted at the 4-position with a thiophen-2-yl group. While direct biological data for this compound are unavailable, structural analogs suggest possible applications in oncology, particularly as kinase inhibitors or antiproliferative agents .
Properties
IUPAC Name |
2,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-10-13(12(2)20-11)15(18)17-16(5-7-19-8-6-16)14-4-3-9-21-14/h3-4,9-10H,5-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKXMKLYMFPTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The downstream effects of these activities would depend on the specific pathways and the biological context.
Comparison with Similar Compounds
Furopyridine Derivatives (CDK2 Inhibitors)
Example Compound: Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14, IC₅₀ = 0.93 µM against CDK2)
- Structural Differences :
- Core : Compound 14 has a fused furopyridine core, whereas the target compound features a simpler furan-carboxamide.
- Substituents : Compound 14 includes a naphthalene group and ester functionality, while the target compound substitutes THP-thiophene.
- Activity Implications :
The THP-thiophene group in the target compound may enhance conformational stability compared to the rigid furopyridine core. However, the absence of a naphthalene moiety (linked to improved CDK2 binding in Compound 14) might reduce kinase inhibition potency.
Thiophene-Based Antiproliferative Agents
Example Compounds :
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26, IC₅₀ = 10.25 µM)
- (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Compound 29, IC₅₀ = 9.39 µM)
- Structural Differences: Linker: Compounds 26–29 use sulfonamide or enone linkers, while the target compound employs a carboxamide bridge. Heterocycles: These analogs incorporate benzothiazole or pyrimidine, contrasting with the THP and furan in the target.
- Activity Implications: The carboxamide group in the target compound may improve hydrogen-bonding interactions with biological targets compared to sulfonamides.
Thiazole-Linked Furan-3-carboxamide
Example Compound : 2,5-Dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (Compound 7b)
- Structural Differences :
- Heterocycle : Compound 7b uses a thiazole ring instead of THP-thiophene.
- Substituents : The thiazole is substituted with a 3-methylbenzyl group, while the target compound has a thiophene-THP system.
- Activity Implications: Thiazole rings are known for π-π stacking and metal coordination, which may enhance binding to enzymes like kinases. The THP-thiophene in the target compound might instead prioritize steric bulk and metabolic stability.
Piperidine-Linked Furan-3-carboxamide
Example Compound : 2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide (Molecular Weight = 222.29)
- Structural Differences :
- Ring System : The piperidine ring in this analog lacks the oxygen atom present in THP and the thiophene substituent.
- Activity Implications: Piperidine’s basic nitrogen may improve solubility but could also increase metabolic susceptibility.
Comparative Data Table
Key Observations
- THP vs. Piperidine/Thiazole : The THP ring’s oxygen atom may confer better metabolic stability than piperidine, while its bulkiness could limit off-target interactions compared to thiazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
